REACTION_CXSMILES
|
[C:1]([C:5]1[C:6]([O:12][S:13]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)(=[O:15])=[O:14])=[N:7][NH:8][C:9]=1[CH2:10][OH:11])([CH3:4])([CH3:3])[CH3:2].OCC1NN=C(OCC2N(C)N=CN=2)C=1C1C=CC=CC=1>>[C:1]([C:5]1[C:6]([O:12][S:13]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)(=[O:15])=[O:14])=[N:7][NH:8][C:9]=1[CH:10]=[O:11])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=NNC1CO)OS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
5-hydroxymethyl-3-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-4-phenylpyrazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1=C(C(=NN1)OCC=1N(N=CN1)C)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared by the procedure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=NNC1C=O)OS(=O)(=O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |